Gluconic acid

Overview

Description

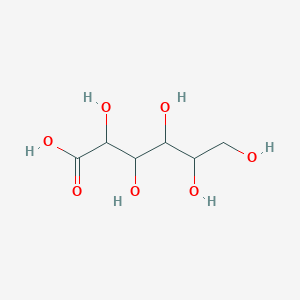

Gluconic acid (C₆H₁₂O₇) is a noncorrosive, nonvolatile, and nontoxic polyhydroxy carboxylic acid derived from the oxidation of glucose. It exists in equilibrium with its cyclic ester, glucono-δ-lactone (GdL), in aqueous solutions, with approximately 5% lactone formation in 50% this compound solutions at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. This reaction produces gluconolactone and hydrogen peroxide. The gluconolactone then spontaneously hydrolyzes to form this compound in water . The overall reaction can be summarized as follows: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] [ \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{12}\text{O}_7 ]

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using various strains of fungi and bacteria, such as Aspergillus niger and Gluconobacter oxydans. These microorganisms oxidize glucose to this compound under controlled conditions. The fermentation process is favored due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Gluconic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form keto-gluconic acids under specific conditions.

Reduction: It can be reduced to form gluconolactone and other derivatives.

Substitution: this compound can react with various metal ions to form gluconate salts, such as calcium gluconate and sodium gluconate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal salts like calcium chloride and sodium hydroxide are commonly used to form gluconate salts.

Major Products:

Gluconate Salts: These are widely used in pharmaceuticals and as food additives.

Keto-gluconic Acids: These are used in various chemical applications.

Scientific Research Applications

Industrial Applications

Gluconic acid is utilized in several industrial sectors due to its non-toxic, biodegradable, and chelating properties. The following table summarizes its key applications:

| Industry | Application | Details |

|---|---|---|

| Food Industry | Food additive | Used to maintain flavor and prevent precipitation in dairy products, beverages, and baked goods. |

| Pharmaceuticals | Calcium supplementation | Calcium gluconate is used to treat calcium deficiencies in humans and animals. |

| Cleaning Agents | Eco-friendly cleaning products | Acts as a mild metal cleaning agent for dishwashing and laundry. |

| Construction | Cement additive | Enhances strength and water resistance of cement; helps in frost-resistant concrete production. |

| Textiles | Iron deposition prevention | Prevents iron deposits during fabric processing and desizing operations. |

| Agriculture | Soil fertility enhancement | Used by biocontrol bacteria to solubilize phosphates, promoting plant growth. |

Biotechnological Applications

This compound is produced primarily through microbial fermentation processes, particularly using Aspergillus niger. This method has been optimized to enhance yield and reduce costs. Recent advancements in biotechnology have opened new avenues for GA production from agro-industrial byproducts like sugarcane molasses and grape must, achieving yields up to 95.8% .

Case Study: Microbial Production

A study highlighted the efficiency of submerged fermentation using Aspergillus niger, which can yield up to 98% GA from glucose . This process is crucial for scaling up production in response to increasing market demand.

Agricultural Applications

This compound plays a significant role in agriculture as a biocontrol agent. It is produced by beneficial soil bacteria such as Pseudomonas fluorescens, which enhances soil fertility by solubilizing mineral phosphates .

Case Study: Biocontrol Activity

Research demonstrated that the production of this compound by Pseudomonas fluorescens CHA0 improved its ability to suppress fungal pathogens in crops, thus enhancing plant growth and health . This biocontrol mechanism is vital for sustainable agriculture practices.

Environmental Applications

GA's chelating properties make it effective in environmental remediation processes. It can be used to extract metals from waste materials, such as lithium and cobalt, contributing to recycling efforts . Additionally, it serves as a biodegradable alternative in cleaning formulations for industrial applications.

Future Prospects

The future of this compound applications looks promising with ongoing research focusing on cost-effective production methods and new uses in emerging fields such as nanotechnology and biosensors . For instance, this compound's role in biosensors for glucose detection highlights its potential in medical diagnostics.

Mechanism of Action

Gluconic acid exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then be removed from solutions or surfaces. In biological systems, this compound can influence various metabolic pathways by acting as a carbon source and participating in redox reactions .

Comparison with Similar Compounds

Chemical and Structural Comparisons

Table 1: Structural and Functional Properties of Gluconic Acid and Related Compounds

Key Structural Differences:

- Oxidation Level : Saccharic and glucaric acids are fully oxidized derivatives of glucose, whereas this compound retains one aldehyde group .

- Acidity : this compound (pKa ~3.86) is milder than citric acid (pKa ~3.13) but stronger than succinic acid (pKa ~4.2) .

Functional and Industrial Comparisons

Notable Findings:

- Antifungal Activity : While this compound is critical in inhibiting fungal pathogens, Pseudomonas strains producing 20–30% less this compound still exhibit similar antifungal effects, suggesting synergistic metabolites .

- Fluorescence Quenching : In honey analysis, this compound shows minimal fluorescence quenching compared to succinic and citric acids, aiding in botanical origin discrimination .

- Fermentation Byproducts : this compound production by Halomonas elongata occurs alongside polyhydroxybutyrate, a biodegradable polymer, highlighting its role in co-production systems .

Metabolic and Environmental Impact

Biological Activity

Gluconic acid is a naturally occurring organic acid derived from the oxidation of glucose. It has garnered attention for its diverse biological activities, particularly in agriculture, microbiology, and medicine. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, role in plant growth promotion, and potential therapeutic applications.

This compound (C₆H₁₂O₇) is a hexose acid that can be produced through microbial fermentation by various bacteria and fungi, including Gluconobacter and Pseudomonas species. The primary pathways for its production involve the oxidation of glucose via glucose dehydrogenase enzymes, leading to this compound as a key metabolite.

Production Pathways

| Pathway Type | Description |

|---|---|

| Direct Glucose Oxidation | Catalyzed by membrane-bound PQQ-dependent glucose dehydrogenase, converting glucose to this compound. |

| Pentose Phosphate Pathway | Involves NADP+-dependent glucose dehydrogenase leading to this compound accumulation under high glucose concentrations. |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on Gluconacetobacter diazotrophicus demonstrated that this compound produced by this bacterium has a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, eukaryotic microorganisms showed more resistance to inhibition by this compound .

The antimicrobial effect of this compound is thought to be linked to its ability to lower pH in the surrounding environment, which can inhibit microbial growth. Additionally, it has been observed that the presence of other organic acids can modify this inhibition effect .

Role in Plant Growth Promotion

This compound plays a crucial role in promoting plant growth through several mechanisms:

- Phosphate Solubilization : It enhances the solubility of inorganic phosphates in the soil, making them more available for plant uptake. This is particularly evident in studies involving Pseudomonas fluorescens, where this compound production was linked to improved phosphate solubilization and plant growth promotion .

- Biocontrol Activity : The production of this compound is associated with the biocontrol activity of certain rhizobacteria against soil-borne pathogens. For instance, mutants lacking this compound production showed enhanced antifungal compound production and improved biocontrol efficacy against wheat root diseases .

Therapeutic Applications

Emerging research suggests potential therapeutic applications for this compound:

- Cancer Research : Gluconate has been reported to inhibit tumor growth by altering metabolic characteristics within tumor tissues, potentially blocking citrate uptake .

- Food Preservation : this compound and its salts are utilized as preservatives in food products due to their antimicrobial properties .

- Dental Health : Its ability to prevent mineral deposition (e.g., milkstone) makes it beneficial in dental care products .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound produced by Gluconacetobacter diazotrophicus inhibited various bacterial strains, showcasing its potential as a natural preservative in food systems .

- Plant Growth Promotion : In field trials with Pseudomonas fluorescens, plants treated with bacteria capable of producing this compound exhibited significantly higher growth rates compared to controls without the bacteria .

- Cancer Cell Studies : Research indicated that treatment with gluconate derivatives led to reduced viability in certain cancer cell lines, suggesting further exploration into its anticancer properties is warranted .

Q & A

Basic Research Questions

Q. Q1: What are the standard analytical methods for quantifying gluconic acid in microbial fermentation broths, and how do they differ in sensitivity and applicability?

Methodological Answer:

- HPLC with Refractive Index Detection : Widely used for this compound quantification due to its ability to separate and quantify organic acids in complex matrices. Requires calibration with pure standards and validation for matrix effects (e.g., interference from glucose or byproducts) .

- Enzymatic Assays : Employ glucose oxidase (GOD) to measure residual glucose, indirectly estimating this compound production. Limitations include oxygen dependency and interference from competing substrates .

- Collision-Induced Dissociation (CID) Mass Spectrometry : Provides structural confirmation of this compound polymers, particularly useful in metabolic studies of microbial isolates .

Q. Q2: How do researchers design experiments to optimize this compound production via Aspergillus niger fermentation?

Methodological Answer:

- Substrate Optimization : Vary glucose concentrations (e.g., 100–200 g/L) to identify substrate inhibition thresholds. Studies show maximal yields at ~150 g/L glucose, with higher concentrations reducing GOD activity .

- Oxygen Transfer Rates : Use stirred-tank bioreactors with controlled aeration (e.g., 1–2 vvm) to maintain dissolved oxygen >20% saturation, critical for GOD activity. Membrane bioreactors enhance oxygen diffusion but require cost-benefit analysis .

- pH Control : Maintain pH 5.5–6.5 using NaOH or CaCO₃ to stabilize enzyme activity and prevent lactone formation .

Advanced Research Questions

Q. Q3: How can contradictory kinetic data (e.g., Vmax and Km values) in this compound production studies be reconciled?

Methodological Answer:

- Source Analysis : Compare experimental conditions across studies. For example, Tomotani et al. reported GOD activity of 75.2 × 10⁻³ U/mL with Km = 29 mM for glucose, but variations arise from differences in microbial strains, reactor types (batch vs. continuous), and oxygen partial pressures (PO₂) .

- Multivariate Regression : Apply statistical models to isolate variables (e.g., PO₂, temperature) affecting enzyme kinetics. For instance, PO₂ < 0.2 atm significantly reduces Vmax in batch reactors .

- In Silico Modeling : Use tools like COMSOL to simulate mass transfer limitations in reactor designs, identifying bottlenecks in substrate-enzyme interactions .

Q. Q4: What methodologies address discrepancies in environmental hazard assessments of this compound?

Methodological Answer:

- Data Quality Assessment : Follow EPA protocols to exclude studies with inadequate controls (e.g., missing NOEC/LOEC values) or non-standard endpoints. For example, 2,163 references were excluded in EPA’s D-gluconic acid hazard screening due to off-topic endpoints or unreliable data .

- Read-Across Analysis : Use analog data (e.g., gluconate salts) to fill gaps in ecotoxicity databases, validated via QSAR models for structural similarity .

- Lifecycle Analysis (LCA) : Track this compound degradation pathways in aquatic systems using ISO 14040 frameworks, prioritizing metabolites with persistence >60 days .

Q. Q5: How can multi-reactor systems improve yield in glucaric acid production from this compound?

Methodological Answer:

- Two-Stage Reactor Design :

- In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate products, enabling dynamic adjustments to residence time and temperature .

Q. Methodological Frameworks

Q. Q6: What frameworks guide hypothesis formulation in this compound research?

Methodological Answer:

- PICO Framework :

- FINER Criteria : Ensure hypotheses are Feasible (e.g., lab-scale validation), Novel (e.g., novel catalytic pathways), and Relevant (e.g., alignment with green chemistry goals) .

Q. Data Interpretation Challenges

Q. Q7: How should researchers interpret conflicting data on this compound’s role in biocorrosion?

Methodological Answer:

- Controlled Replication : Repeat studies using standardized ASTM protocols (e.g., G31-21 for immersion testing) to isolate this compound’s effect from confounding variables (e.g., chloride ions) .

- Surface Analysis : Use SEM-EDS to map corrosion sites, distinguishing this compound-induced pitting from general oxidation .

Q. Emerging Research Directions

Q. Q8: What advanced techniques are used to study this compound’s interaction with metal ions in industrial applications?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for gluconate-metal complexes (e.g., Ca²⁺, Fe³⁺), critical for applications in water treatment and concrete additives .

- Synchrotron XAS : Resolve coordination geometry of this compound chelates, informing design of non-toxic corrosion inhibitors .

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124423-64-9, Array | |

| Record name | D-Gluconic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027169, DTXSID8042000 | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |

CAS No. |

526-95-4, 133-42-6 | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4R8J0Q44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °C, 113 - 118 °C | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.